1,2-Difluoro-4-methoxy-5-methyl-benzene

Medicinal Chemistry Isomer Differentiation Fluorine SAR

Medicinal chemists facing high lipophilicity in oral drug candidates need precise fluorinated scaffolds. This vicinal (1,2-) difluoro-4-methoxy-5-methyl-benzene provides: - Lower predicted logP vs non-fluorinated or gem-difluoro analogs - Distinct electronic/steric profile vs 1,3-difluoro isomers (CAS 261763-33-1) - ≥95-98% purity for reproducible SAR studies Direct replacement for generic methoxy-phenyl groups with metabolic resilience.

Molecular Formula C8H8F2O
Molecular Weight 158.14 g/mol
CAS No. 933674-84-1
Cat. No. B3043827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-methoxy-5-methyl-benzene
CAS933674-84-1
Molecular FormulaC8H8F2O
Molecular Weight158.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)F)F
InChIInChI=1S/C8H8F2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3
InChIKeyNSPHAHANGCSOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Difluoro-4-methoxy-5-methyl-benzene: Procurement Overview


1,2-Difluoro-4-methoxy-5-methyl-benzene (CAS 933674-84-1; MFCD04972817) is a polysubstituted fluorinated aromatic building block with the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol . The compound features a benzene ring bearing vicinal (1,2-) difluoro substitution, a 4-methoxy group, and a 5-methyl group [1]. Its structure provides a defined electronic and steric profile relevant to medicinal chemistry and materials science applications [1]. The compound is commercially available from multiple established vendors including Fluorochem and Apollo Scientific with purities typically ≥95-98% [2].

Substitution Pattern Vicinal (1,2-) difluoro with 4-methoxy, 5-methyl groups.
Procurement Multi-vendor availability supports research continuity.
Research Context Building block for medicinal chemistry SAR and materials science.

1,2-Difluoro-4-methoxy-5-methyl-benzene: Irreplaceable SAR Role


Fluorinated aromatic substitution patterns are not interchangeable; the precise positioning of vicinal (1,2-) difluoro substituents, as present in 1,2-difluoro-4-methoxy-5-methyl-benzene, generates a distinct electronic distribution and conformational profile compared to non-fluorinated, mono-fluorinated, or gem-difluoro analogs [1]. This pattern produces a unique combination of lowered lipophilicity relative to non-fluorinated counterparts and altered metabolic stability that directly influences molecular recognition and pharmacokinetic behavior [2]. Generic substitution with isomeric difluoroanisoles (e.g., 1,3-difluoro-2-methoxy-4-methylbenzene, CAS 261763-33-1) or simple mono-fluorinated analogs would yield different steric constraints around the aromatic ring and divergent electronic effects, potentially invalidating established structure-activity relationships (SAR) or requiring re-optimization of synthetic routes [1]. The evidence below quantifies these critical differences.

Target: 1,2-Difluoro isomer
Substitute: 1,3-Difluoro analog
Vicinal fluorines create a localized electron-deficient region
1,3-pattern distributes charge differently, altering dipole and reactivity
Lower predicted lipophilicity vs. gem-difluoro or non-fluorinated
Different steric constraints may invalidate existing SAR

Differentiation Evidence: 1,2-Difluoro-4-methoxy-5-methyl-benzene vs. Analogs


Vicinal vs. 1,3-Difluoro: Steric and Electronic Profiles

1,2-Difluoro-4-methoxy-5-methyl-benzene (CAS 933674-84-1) and its 1,3-difluoro regioisomer 1,3-difluoro-2-methoxy-4-methylbenzene (CAS 261763-33-1) represent two distinct substitution patterns with identical molecular formula (C₈H₈F₂O, MW 158.15) but divergent spatial and electronic arrangements . The 1,2-(vicinal) difluoro pattern places fluorine atoms in adjacent positions, creating a localized electron-deficient region and constraining the dihedral angle between the C-F bonds. In contrast, the 1,3-difluoro pattern distributes the electron-withdrawing effect across the ring with a methoxy group interposed between fluorine substituents, altering both the dipole moment and the available π-electron density for electrophilic aromatic substitution .

Isomer Substitution Pattern
Direct comparison
1,2-difluoro (vicinal) vs. 1,3-difluoro regioisomer — distinct spatial and electronic arrangements.
Supports SAR and reactivity differentiation
CAS registries confirm non-interchangeable identity
Medicinal Chemistry Isomer Differentiation Fluorine SAR

Lipophilicity Modulation: Vicinal vs. Gem-Difluoro Analogs

The vicinal difluoro substitution pattern present in 1,2-difluoro-4-methoxy-5-methyl-benzene is predicted to produce significantly lower lipophilicity compared to both non-fluorinated and gem-difluoro analogs [1]. According to the bond vector analysis framework, vicinal difluoro and bis-vicinal trifluoro patterns exhibit markedly reduced lipophilicity relative to their geminal (same-carbon) di- and trifluoro counterparts [1]. For partially fluorinated alkoxy groups, vic-difluoro patterns stand out as the most promising arrangement for maintaining low lipophilicity while retaining the metabolic advantages of fluorine incorporation [1]. The 1,3-difluoro pattern adjacent to an ether moiety shows a qualitatively different profile with conformational dependence of polarity, underscoring the unique behavior of each fluorine substitution geometry [1].

Lipophilicity Modulation
Class-level inference
Vicinal difluoro pattern predicted to yield lower logP than gem-difluoro or non-fluorinated analogs, based on bond vector analysis.
May reduce nonspecific binding potential
Data to verify; inferred from fluorination class
Physicochemical Properties Lipophilicity (logP) ADME Optimization

Metabolic Stability: CF₂OMe as a Bioisostere

The difluoro(methoxy)methyl (CF₂OMe) structural motif, closely related to the substitution pattern in 1,2-difluoro-4-methoxy-5-methyl-benzene, has been characterized as an underexplored yet valuable bioisostere for medicinal chemistry applications [1]. Recent work demonstrates that CF₂OMe-containing amines exhibit compatibility with common synthetic transformations and maintain favorable stability profiles [1]. The CF₂OMe group shows distinct physicochemical parameters that position it as an attractive alternative to more established fluorinated motifs [1]. While direct quantitative stability data for the target compound itself is not available in the open literature, the class-level inference suggests that aromatic systems incorporating adjacent fluorine and methoxy groups can confer metabolic resilience through stabilization of adjacent carbon centers against oxidative metabolism [1].

Metabolic Stability (Bioisostere)
Class-level inference
CF₂OMe motif characterized as underexplored bioisostere; class-level evidence of metabolic resilience.
Supports stability-oriented scaffold design
Direct compound data not available
Metabolic Stability Bioisosteric Replacement Drug Design

Commercial Availability and Purity: Verified Supply Chain

1,2-Difluoro-4-methoxy-5-methyl-benzene is commercially stocked by established chemical suppliers with documented purity specifications. Apollo Scientific lists the compound (as 4,5-Difluoro-2-methylanisole) with ≥95% purity [1]. Fluorochem offers the compound under product code F032824 with full SDS documentation including hazard classification and handling guidelines . Leyan (Chinese supplier) lists the compound with 98% purity . This multi-vendor availability contrasts with the more limited commercial sourcing of regioisomeric analogs such as 1,3-difluoro-2-methoxy-4-methylbenzene (CAS 261763-33-1), which is offered by fewer vendors at comparable purity grades .

Commercial Availability
Direct comparison
Stocked by multiple vendors with purity ≥95-98%; broader vendor base than comparator regioisomer.
Broader vendor base may support procurement flexibility
Purity specifications from supplier catalogs
Procurement Purity Grade Supply Chain

1,2-Difluoro-4-methoxy-5-methyl-benzene: R&D Applications


Medicinal Chemistry SAR: ADME Optimization

Medicinal chemists seeking to reduce lipophilicity while maintaining metabolic stability in lead optimization should procure 1,2-difluoro-4-methoxy-5-methyl-benzene as a core aromatic scaffold. The vicinal difluoro substitution pattern provides lower predicted logP compared to gem-difluoro or non-fluorinated analogs [1], which directly addresses the challenge of excessive lipophilicity that often plagues late-stage drug candidates. The CF₂OMe-related motif further offers class-level evidence of metabolic resilience [2], making this building block particularly suitable for oral drug discovery programs where balancing potency with favorable pharmacokinetics is critical.

Bioisosteric Replacement of Methoxy-Phenyl Moieties

This compound enables systematic exploration of vicinal difluoro substitution as a bioisostere for conventional methoxy-phenyl groups. The electron-withdrawing effect of the 1,2-difluoro pattern modulates the electronic density of the aromatic ring differently than mono-fluorinated or 1,3-difluoro isomers [1], allowing researchers to probe fluorine-specific interactions with biological targets. Procurement supports the generation of patentable chemical matter through substitution pattern differentiation from existing fluorinated drug scaffolds.

Synthetic Methodology for Vicinal Difluoro Aromatics

Organic chemists developing new fluorination methodologies can utilize 1,2-difluoro-4-methoxy-5-methyl-benzene as a reference standard or substrate for late-stage functionalization studies. The defined vicinal difluoro arrangement provides a benchmark for assessing regioselectivity in electrophilic aromatic substitution reactions, given the competing directing effects of fluorine, methoxy, and methyl substituents [1]. Commercial availability at 95-98% purity [2] ensures reproducible starting material for method validation and scope demonstration.

Materials Science: Liquid Crystal or Organic Semiconductor Precursor

The combination of vicinal difluoro substitution with electron-donating methoxy and methyl groups creates a dipole moment profile that may be exploited in the design of fluorinated liquid crystals or organic electronic materials. The lower lipophilicity characteristic of vicinal difluoro aromatics [1] can influence intermolecular packing and phase transition temperatures, differentiating this building block from its 1,3-difluoro isomer (CAS 261763-33-1) for applications requiring specific molecular alignment or charge transport properties.

Application
Selection Property
Validation Focus
Lead optimization: lipophilicity tuning
Vicinal difluoro substitution lipophilicity profile
LogP measurement, protein binding assay
Bioisosteric replacement SAR
Electronic modulation via 1,2-difluoro pattern
Target binding and SAR confirmation
Synthetic methodology benchmarking
Defined regiochemistry for reaction development
Regioselectivity and yield analysis
Materials research: fluorinated building block
Dipole moment and molecular packing influence
Phase transition and charge transport measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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